molecular formula C16H15FN2O3S3 B12635194 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide

2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide

Cat. No.: B12635194
M. Wt: 398.5 g/mol
InChI Key: NTKUPMGBOGVDOA-CWBWUIAVSA-N
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Description

2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorobenzylidene group, and a tetrahydrothiophene moiety

Preparation Methods

The synthesis of 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the fluorobenzylidene group via a condensation reaction. The final step involves the attachment of the tetrahydrothiophene moiety through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The fluorobenzylidene group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar compounds to 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide include other thiazolidine derivatives and fluorobenzylidene compounds These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications

Properties

Molecular Formula

C16H15FN2O3S3

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxythiolan-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O3S3/c17-10-3-1-9(2-4-10)5-13-15(22)19(16(23)25-13)6-14(21)18-11-7-24-8-12(11)20/h1-5,11-12,20H,6-8H2,(H,18,21)/b13-5+/t11-,12+/m1/s1

InChI Key

NTKUPMGBOGVDOA-CWBWUIAVSA-N

Isomeric SMILES

C1[C@H]([C@H](CS1)O)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

C1C(C(CS1)O)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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